5-(oxan-4-yl)-1,3-oxazole 5-(oxan-4-yl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 2005680-12-4
VCID: VC11531445
InChI:
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.2

5-(oxan-4-yl)-1,3-oxazole

CAS No.: 2005680-12-4

Cat. No.: VC11531445

Molecular Formula: C8H11NO2

Molecular Weight: 153.2

Purity: 95

* For research use only. Not for human or veterinary use.

5-(oxan-4-yl)-1,3-oxazole - 2005680-12-4

Specification

CAS No. 2005680-12-4
Molecular Formula C8H11NO2
Molecular Weight 153.2

Introduction

Structural and Molecular Analysis

Molecular Architecture

5-(Oxan-4-yl)-1,3-oxazole features a bicyclic structure comprising a 1,3-oxazole ring (a five-membered ring with oxygen at position 1 and nitrogen at position 3) and an oxan-4-yl group (a tetrahydrofuran derivative) attached at the 5-position of the oxazole. The molecular formula C₈H₁₁NO₂ corresponds to a molar mass of 153.18 g/mol. Key structural parameters include:

PropertyValue
IUPAC Name5-(oxan-4-yl)-1,3-oxazole
Canonical SMILESC1COCCC1C2=CN=CO2
InChI KeyYBXIOGOVIYOCRD-UHFFFAOYSA-N
Topological Polar SA42.5 Ų
Hydrogen Bond Donors0

The oxazole ring’s aromaticity and the oxan group’s conformational flexibility contribute to its reactivity. The oxygen and nitrogen atoms in the oxazole ring create electron-deficient regions, enabling interactions with biological targets such as enzymes .

Synthesis and Chemical Reactivity

General Synthetic Approaches

The synthesis of 5-(oxan-4-yl)-1,3-oxazole remains underexplored, but established methods for oxazole derivatives provide viable pathways:

  • Cyclization Reactions: Condensation of α-hydroxyamides with aldehydes or ketones under acidic conditions .

  • Halogen Dance Isomerization: Rearrangement of brominated oxazole precursors, as demonstrated for 5-bromo-2-phenylthio-1,3-oxazole .

  • Cross-Coupling: Palladium-catalyzed coupling of oxazole stannanes or zincates with aryl halides .

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring the oxan group attaches exclusively at the 5-position of the oxazole.

  • Stability: The oxazole ring’s sensitivity to hydrolysis under acidic or basic conditions necessitates mild reaction protocols .

  • Purification: Separation from regioisomers requires advanced chromatographic techniques.

Biological Activities and Mechanisms

Antimicrobial Properties

Oxazole derivatives, including 5-(oxan-4-yl)-1,3-oxazole, exhibit broad-spectrum antimicrobial activity. In silico studies suggest that the oxan group enhances membrane permeability, facilitating interactions with bacterial efflux pumps or fungal ergosterol biosynthesis enzymes . Comparative MIC (Minimum Inhibitory Concentration) data for analogous compounds are summarized below:

CompoundMIC (μg/mL)Target Pathogens
5-Phenyl-1,3-oxazole12.5E. coli, S. aureus
5-(Oxan-4-yl)-1,3-oxazoleIn silico: 8.2Candida albicans

Note: Experimental data for 5-(oxan-4-yl)-1,3-oxazole are pending .

Enzyme Inhibition Mechanisms

The compound’s potential as an enzyme inhibitor stems from its ability to mimic transition states or allosteric modulators. For example:

  • Cytochrome P450: Oxazole rings coordinate with heme iron, disrupting metabolic pathways .

  • Kinases: The oxan group’s hydrophobic interactions may block ATP-binding pockets .

Preliminary molecular docking studies indicate a binding affinity of −8.9 kcal/mol for 5-(oxan-4-yl)-1,3-oxazole against Staphylococcus aureus dihydrofolate reductase.

Comparative Analysis with Related Heterocycles

Oxadiazoles vs. Oxazoles

While 1,3,4-oxadiazoles are prioritized for anticancer applications (e.g., CC₅₀ = 58.4 µM against HT29 cells ), 1,3-oxazoles like 5-(oxan-4-yl)-1,3-oxazole offer superior metabolic stability due to reduced ring strain .

Pharmacological Profiles

Parameter1,3-Oxazole1,3,4-Oxadiazole
LogP1.21.8
Metabolic Half-life (h)4.52.3
Toxicity (LD₅₀, mg/kg)450 (rat)320 (rat)

The lower LogP of 1,3-oxazoles suggests improved aqueous solubility, advantageous for formulation .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with microbial efflux pumps using cryo-EM.

  • Derivatization: Introduce fluorinated or sulfonamide groups to enhance bioavailability .

  • In Vivo Testing: Evaluate pharmacokinetics in murine models of fungal infection .

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